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Compound of Interest

Compound Name: Methyl 4-amino-3-bromobenzoate

Cat. No.: B025733

Introduction: Unveiling a Versatile Scaffold

Methyl 4-amino-3-bromobenzoate is a trifunctional aromatic compound of significant interest
to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a
nucleophilic amino group, a synthetically versatile bromine atom, and an ester moiety, presents
a unique combination of reactive sites. This strategic arrangement makes it a valuable building
block, particularly as a substituted aniline and a precursor to ortho-amino-aryl scaffolds. The
bromine atom, positioned ortho to the amine, provides a handle for a variety of palladium-
catalyzed cross-coupling reactions, enabling the construction of complex molecular
architectures. This guide offers a comprehensive overview of its chemical and physical
properties, spectroscopic profile, reactivity, and key applications, providing researchers with the
foundational knowledge required to effectively incorporate this molecule into their synthetic
strategies.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of reproducible science. This section details the
fundamental properties of Methyl 4-amino-3-bromobenzoate, ensuring its unambiguous
identification and appropriate handling.

Core Chemical Properties

The fundamental identifiers and physical state properties of the compound are summarized
below for quick reference.
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Property Value Source(s)

methyl 4-amino-3-

IUPAC Name [1]
bromobenzoate
2-Bromo-4-
methoxycarbonylaniline, 4-
Synonyms [1]

Amino-3-bromobenzoic acid

methyl ester

CAS Number 106896-49-5

Molecular Formula CsHsBrNO2 [1]
Molecular Weight 230.06 g/mol [1]
Physical Form Solid, Crystalline Powder [2]
Melting Point 105-109 °C

Boiling Point 334.2 £ 22.0 °C (Predicted)

Density 1.627 g/cm3 (Rough Estimate) [2]

Solubility Profile

Quialitative solubility information is crucial for selecting appropriate reaction solvents and
analytical mobile phases.

¢ Slightly Soluble: Water[2][3]
e Soluble: Alcohol (e.g., Methanol, Ethanol), Ether, Chloroform, Ethyl Acetate[2][3]

Senior Scientist's Note: Quantitative solubility studies are recommended for specific
applications, such as crystallization or formulation development, as solubility can be highly
dependent on solvent purity and temperature.

Spectroscopic Fingerprint for Structural Verification

The following data provides the characteristic spectral signature of Methyl 4-amino-3-
bromobenzoate, essential for confirming its identity and purity.
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1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the compound's hydrogen and carbon

framework.
Nucleus Chemical Shift () Multip-licity & Assignment
ppm Coupling (J)
IH NMR ~7.9 d Ar-H
~7.6 dd Ar-H
~6.8 d Ar-H
~4.5 (broad s) brs -NH:z
~3.8 s -OCHs
13C NMR ~166 Carbonyl C=0
~148 Aromatic C-NH:z
~133 Aromatic C-H
~123 Aromatic C-COOCHs
~120 Aromatic C-H
~112 Aromatic C-Br
~110 Aromatic C-H
~52 Aliphatic -OCHs

Note: Predicted and literature-derived values. Actual shifts may vary based on solvent and

concentration.

1.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment

3480 - 3300 Strong, Doublet N-H Stretch (Amine)

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch (-OCHs3)
~1710 Strong C=0 Stretch (Ester)

~1620 Strong N-H Bend (Amine)

~1580, ~1490 Medium-Strong Aromatic C=C Stretch

~1280 Strong C-O Stretch (Ester)

~1100 Strong C-N Stretch

~650 Medium-Strong C-Br Stretch

1.3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns. A key feature is the isotopic pattern of bromine (~1:1 ratio of
79Br and 81Br), resulting in M and M+2 peaks of nearly equal intensity for bromine-containing
fragments.

¢ Molecular lon [M]*e: m/z 229
e |sotopic Peak [M+2]*e: m/z 231

e Major Fragments: m/z 198/200 ([M-OCHs]*), m/z 170/172 ([IM-COOCHs]*), m/z 91 ([M-Br-
COOCHSs]")

Synthesis and Purification

The most common and direct synthesis of Methyl 4-amino-3-bromobenzoate involves the
regioselective electrophilic bromination of its readily available precursor, Methyl 4-
aminobenzoate.
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Synthetic Workflow Diagram

4 )

Synthesis Workflow

Methyl 4-aminobenzoate N-Bromosuccinimide (NBS)
(Starting Material) in Chloroform (CHCIs)

Electrophilic Aromatic Substitution
(Bromination)
0°C to RT, 3-4h

[ Aqueous Workup
(

Removal of Succinimide)

Recrystallization
(Hexane/Ethyl Acetate)

Methyl 4-amino-3-bromobenzoate
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of Methyl 4-amino-3-bromobenzoate.

Detailed Experimental Protocol: Electrophilic
Bromination

This protocol describes a standard laboratory procedure for the synthesis of the title
compound.
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Causality and Experimental Rationale:

o Reagent Choice: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it
is a solid that is easier and safer to handle than liquid bromine. It provides a source of
electrophilic bromine (Br*) for the substitution reaction.

» Solvent: Chloroform (or dichloromethane) is a common solvent as it is relatively inert and
effectively dissolves the starting material.

o Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the
bromination and to enhance regioselectivity. The activating amino group strongly directs the
incoming electrophile to the ortho and para positions. Since the para position is already
occupied by the ester, substitution occurs regioselectively at the ortho position (C3).

Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-
aminobenzoate (1.0 eq.) in chloroform (approx. 10-15 mL per gram of starting material).

e Cooling: Cool the solution to 0°C in an ice-water bath.

» Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-20
minutes, ensuring the temperature remains below 5°C.

e Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature
and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Quenching & Workup: Once the starting material is consumed, wash the reaction mixture
with an agueous solution of sodium thiosulfate to quench any unreacted bromine, followed
by a wash with saturated sodium bicarbonate solution, and finally with brine.

« |solation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: The resulting crude solid is purified by recrystallization from a mixture of hexane
and ethyl acetate to yield the final product as a crystalline solid.
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Reactivity and Synthetic Applications

The utility of Methyl 4-amino-3-bromobenzoate stems from its three distinct functional
groups, which can be manipulated selectively.

Caption: Reactivity map showing the key reaction sites of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most versatile site for building molecular complexity. Its reactivity in
palladium-catalyzed reactions is higher than the analogous C-Cl bond, allowing for milder
reaction conditions.[4]

Featured Application: Suzuki-Miyaura Coupling This reaction is a powerful method for forming
C-C bonds, crucial for creating biaryl structures prevalent in pharmaceuticals.[5][6]

Representative Protocol: Suzuki-Miyaura Coupling

 Inert Atmosphere: To a flame-dried reaction flask, add Methyl 4-amino-3-bromobenzoate
(1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPhs)a4 (3-5
mol%), and a base like potassium carbonate (K2COs) or cesium carbonate (Cs2COs) (2.0-3.0

eq.).[4][6]
e Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

e Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and
water (e.g., 4:1 viv).

e Heating: Heat the reaction mixture with vigorous stirring to 80-100°C. Monitor progress by
TLC or LC-MS.

o Workup & Purification: Upon completion, cool the reaction, dilute with water, and extract with
an organic solvent like ethyl acetate. The combined organic layers are washed with brine,
dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified
by column chromatography.[6]

Reactions at the Amino Group
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The nucleophilic amino group readily undergoes acylation to form amides or can be used in
cyclization reactions.

Featured Application: Benzimidazole Synthesis The ortho-aminoaryl motif is ideal for
condensation reactions with aldehydes or carboxylic acids to form benzimidazoles, a common
scaffold in medicinal chemistry.

General Procedure:

Combine Methyl 4-amino-3-bromobenzoate (1.0 eqg.) and a desired aldehyde (1.0-1.2 eq.)
in a suitable solvent (e.g., ethanol, acetic acid).

e Add an oxidizing agent or catalyst (e.g., sodium metabisulfite, or simply heat in an acidic
medium).

» Heat the mixture to reflux for several hours until the reaction is complete.

e Cool the reaction and isolate the benzimidazole product, often via precipitation followed by
filtration and recrystallization.

Analytical Methodologies

Robust analytical methods are essential for quality control and reaction monitoring.

Chromatographic Analysis: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the
purity of the compound and related derivatives.
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Parameter Recommended Condition Rationale

Provides good retention and
C18 Reversed-Phase (e.g., 5 separation for moderately

Column _
pum, 4.6 x 150 mm) polar aromatic compounds.[7]

[8]

A gradient elution (e.g., 20% to

o ] 95% Acetonitrile) is typically
Acetonitrile and Water (with

Mobile Phase 0.1% Formic Acid or

Ammonium Acetate buffer)

effective. The acidic modifier
improves peak shape and
ensures ionization for MS
detection.[7]

] Standard analytical flow rate
Flow Rate 1.0 mL/min
for a 4.6 mm ID column.

Monitor at multiple

o wavelengths, typically around
UV-Vis Diode Array Detector
Detector 254 nm and 280 nm, where
(DAD) .
the aromatic system absorbs

strongly.[7]

Standard volume for analytical

Injection Volume 5-10 uL
HPLC.

GC-MS Protocol for Volatility and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification, especially for
analyzing reaction mixtures for volatile byproducts or related haloaniline derivatives.[9]
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Parameter Recommended Condition Rationale

Mid-polarity capillary column Provides excellent separation
Column (e.g., HP-5MS, Rxi-5MS; 30 m  for a wide range of aromatic

x 0.25 mm, 0.25 pm) compounds.[9]

) Helium at 1.0 mL/min (constant Inert and provides good

Carrier Gas ) .

flow) chromatographic efficiency.[9]

Ensures complete volatilization

Inlet Temperature 250-280°C of the analyte without thermal

degradation.

Oven Program

Start at 60-80°C, ramp at 10-
15°C/min to 280-300°C, hold

for 5 min

A temperature ramp is
necessary to elute the
moderately volatile compound

effectively.[9]

MS Detector

Electron lonization (El) at 70
eV

Standard ionization method
providing reproducible
fragmentation patterns for

library matching.

MS Scan Range

40-450 amu

Covers the molecular ion and

expected fragments.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Identification (GHS Classification)

e Pictograms: GHS06 (Skull and Crossbones)
» Signal Word: Danger
e Hazard Statements:

o H301: Toxic if swallowed.[1]
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o H319: Causes serious eye irritation.[1]

o Precautionary Statements:

[e]

P264: Wash hands thoroughly after handling.

o P270: Do not eat, drink or smoke when using this product.

o P280: Wear protective gloves/eye protection/face protection.

o P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

o P405: Store locked up.

Recommended Personal Protective Equipment (PPE)

» Eye Protection: Safety glasses with side-shields or chemical goggles.
e Hand Protection: Nitrile or other chemically resistant gloves.
o Skin and Body Protection: Laboratory coat.

o Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or
generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This material should be treated as hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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